molecular formula C12H19ClN2 B1524960 3-Methyl-1-(2-methylphenyl)piperazine hydrochloride CAS No. 1262773-78-3

3-Methyl-1-(2-methylphenyl)piperazine hydrochloride

Cat. No.: B1524960
CAS No.: 1262773-78-3
M. Wt: 226.74 g/mol
InChI Key: JBIQUIBYRDCAGK-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-methylphenyl)piperazine hydrochloride is a piperazine derivative characterized by a methyl group at the 3-position of the piperazine ring and a 2-methylphenyl substituent at the 1-position. Piperazine derivatives are widely studied for their pharmacological properties, particularly as serotonin receptor modulators . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

3-methyl-1-(2-methylphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-10-5-3-4-6-12(10)14-8-7-13-11(2)9-14;/h3-6,11,13H,7-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIQUIBYRDCAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=CC=C2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Degradation Pathways

Piperazine derivatives are susceptible to degradation under specific conditions:

  • Hydrolysis: Piperazine rings can undergo partial hydrolysis in acidic or basic conditions, leading to cleavage of the amine bonds.

  • Oxidative Degradation: The presence of substituents (e.g., methyl groups) may stabilize the molecule, but prolonged exposure to oxidizing agents (e.g., H₂O₂) can lead to ring-opening reactions.

Table 2: Stability Analysis

ConditionImpact on Structure
Acidic pH (pH < 3)Hydrolysis of amine bonds
Basic pH (pH > 9)Accelerated degradation
Oxidizing agents (e.g., H₂O₂)Ring-opening reactions

Salt Formation

The hydrochloride salt is formed by reacting the free base with hydrochloric acid:

3 Methyl 1 2 methylphenyl piperazine+HCl3 Methyl 1 2 methylphenyl piperazine hydrochloride\text{3 Methyl 1 2 methylphenyl piperazine}+\text{HCl}\rightarrow \text{3 Methyl 1 2 methylphenyl piperazine hydrochloride}

This reaction enhances solubility and stability, making the compound suitable for pharmaceutical formulations .

Biological Interactions

Phenylpiperazines, including the target compound, exhibit affinity for neural crest-derived tumors (e.g., neuroblastoma), as demonstrated by their uptake and retention characteristics similar to metaiodobenzylguanidine (MIBG) . This suggests potential applications in targeted therapies or diagnostic imaging.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Pharmacological Activity
3-Methyl-1-(2-methylphenyl)piperazine HCl 2-methylphenyl (1-position), 3-methyl (piperazine) 250.8* Not reported Potential 5-HT receptor modulation
1-(5-Chloro-2-methoxyphenyl)piperazine HCl 5-Cl, 2-OCH₃ (phenyl) 286.7 Not reported Serotonin receptor agonist
HBK14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine HCl) 2,6-dimethylphenoxyethoxy, 2-methoxyphenyl ~520.0 Not reported CNS activity (5-HT₂A/₂C affinity)
1-(3-Trifluoromethylphenyl)piperazine HCl (TFMPP) 3-CF₃ (phenyl) 272.7 Not reported 5-HT₂C agonist (head-twitch response in rats)
Piperazine dihydrochloride Unsubstituted piperazine (protonated) 142.0 (base) 197–200 Intermediate in synthesis

*Calculated based on molecular formula C₁₂H₁₇N₂Cl.

Key Observations:

  • Substituent Position and Electronic Effects : The 2-methylphenyl group in the target compound introduces steric hindrance compared to para-substituted analogues (e.g., 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate ). Ortho-substituents may reduce receptor binding affinity due to steric clashes, whereas electron-withdrawing groups (e.g., Cl, CF₃) enhance interactions with serotonin receptors .
  • Salt Forms and Solubility: Hydrochloride salts generally improve aqueous solubility. Piperazine dihydrochloride (melting point 197–200°C) is less soluble than monohydrochloride derivatives, which may influence bioavailability .

Pharmacological Activity

  • 5-HT Receptor Modulation :
    • The target compound’s methyl groups likely confer moderate 5-HT receptor affinity compared to halogenated analogues like TFMPP and mCPP (1-(3-chlorophenyl)piperazine HCl), which exhibit robust 5-HT₂C agonist activity .
    • In vivo studies show that TFMPP induces head-twitch responses in rats via 5-HT₂A activation, an effect blocked by selective antagonists like MDL 100907 . Structural similarities suggest the target compound may share this mechanism but with reduced potency due to methyl substituents.
  • Emetic Effects : Piperazine hydrochloride induces emesis in dogs and pigeons at high doses . Modifications like the 3-methyl group in the target compound may mitigate such side effects, though direct evidence is lacking.

pH-Dependent Behavior

Piperazine-containing drugs like opipramol and trifluoperazine exhibit pH-dependent micellar properties. This contrasts with chlorpromazine, whose micellar properties are pH-insensitive, highlighting substituent-dependent behavior.

Preparation Methods

Alkylation of Phenylpiperazine Derivatives

  • Starting Material: 1-(2-methylphenyl)piperazine or 3-substituted piperazine derivatives.
  • Reagents: Methyl iodide or methylating agents in the presence of a strong base such as sodium hydride.
  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF).
  • Conditions:
    • Temperature maintained between 10°C to 25°C.
    • Methyl iodide added slowly to sodium hydride slurry containing the piperazine derivative.
    • Reaction time typically around 1 hour for completion.
  • Outcome: Selective methylation at the 3-position of the piperazine ring to yield 3-methylated product.

This method is adapted from processes used for related compounds such as 1-methyl-3-phenylpiperazine, where methylation is carefully controlled to avoid over-alkylation or isomer formation.

Protection and Deprotection Strategy

  • Protection: Introduction of benzyl or other protecting groups on nitrogen atoms to prevent undesired side reactions during methylation.
  • Reduction: Use of lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) to reduce oxo-piperazine intermediates.
  • Deprotection: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (80-100 psi) in acetic acid to remove benzyl protecting groups.
  • Purification: Post-reaction neutralization with aqueous sodium hydroxide to pH 11-12, followed by extraction with solvents such as toluene or methylene chloride.

This approach ensures high purity of the final piperazine product by minimizing impurities like positional isomers or over-alkylated byproducts.

Detailed Example Procedure

Step Reagents & Conditions Description Yield & Purity
1. Sodium hydride suspension in DMF at 10°C 15.3 g sodium hydride (65% dispersion), 250 ml DMF Sodium hydride slurry prepared as base -
2. Addition of 4-benzyl-2-oxo-3-(2-methylphenyl)piperazine 100 g compound added portionwise over 30 min Stirred 15 min to form reactive intermediate -
3. Methyl iodide addition 64 g methyl iodide in 50 ml DMF added over 45 min, temp < 25°C Methylation reaction proceeds for 1 hour -
4. Workup Reaction mass poured into cold water (15°C), extracted with toluene Organic layer washed and concentrated 93.8% yield, 99.15% purity (HPLC)
5. Catalytic hydrogenation 5% Pd/C in acetic acid, H2 pressure 100 psi, room temp Removal of benzyl protecting group -
6. Neutralization and extraction pH adjusted to 11-12 with 50% NaOH, extracted with methylene chloride Purification of final product -
7. Reduction with LiAlH4 LiAlH4 in THF, reflux 2 hours Conversion of oxo intermediate to piperazine -
8. Final isolation Concentration under reduced pressure, washing with cyclohexane Pure 3-methyl-1-(2-methylphenyl)piperazine isolated 99.7% purity (HPLC)

Analytical Characterization

Advantages and Challenges

Aspect Details
Advantages High selectivity for methylation, minimal formation of positional isomers, scalable reaction conditions, high purity product suitable for pharmaceutical use.
Challenges Requires careful temperature control during methylation, handling of reactive hydrides and hydrogenation catalysts, necessity for multiple purification steps to remove impurities.

Q & A

Basic: What are the common synthetic routes for 3-Methyl-1-(2-methylphenyl)piperazine hydrochloride?

Answer:
The synthesis typically involves cyclocondensation or alkylation strategies. A validated approach includes:

Cyclocondensation : Reacting diethanolamine derivatives with halogenating agents (e.g., PCl₃) to form β,β'-dihalogenated intermediates, followed by coupling with 2-methylaniline under acidic conditions .

N-Alkylation : Introducing the 2-methylphenyl group to a pre-formed piperazine scaffold using alkyl halides or Mitsunobu conditions .

Purification : Recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Advanced: How can reaction conditions be optimized to maximize yield and minimize by-products?

Answer:
Key parameters include:

  • Temperature : Controlled heating (80–100°C) prevents decomposition of sensitive intermediates .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in alkylation steps .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclocondensation efficiency by stabilizing transition states .
  • Stoichiometry : Excess alkylating agents (1.5–2 eq.) drive reactions to completion but require quenching to avoid over-alkylation .

Basic: What analytical techniques are critical for confirming structural identity and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns on the piperazine ring and aryl groups .
  • IR Spectroscopy : Detects characteristic N-H stretching (3200–3400 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) quantifies purity and detects trace by-products .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:

Comparative Assays : Standardize assay conditions (e.g., cell lines, incubation times) to eliminate variability .

Structural Analogs : Test derivatives (e.g., trifluoromethyl or sulfonyl variants) to isolate structure-activity relationships (SAR) .

Data Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile discrepancies in receptor binding affinities .

Basic: What solubility and formulation considerations are essential for in vitro studies?

Answer:

  • Solvent Compatibility : Soluble in DMSO (≥50 mg/mL) for stock solutions; dilute in PBS (pH 7.4) for biological assays .
  • Stability : Hydrochloride salts enhance aqueous solubility but may hydrolyze under strongly basic conditions (pH > 9) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Answer:

Substituent Biological Activity Key Finding
2-MethylphenylModerate antimicrobial activityEnhances lipophilicity for membrane penetration
Trifluoromethyl (CF₃)Improved enzyme inhibition (IC₅₀ ↓ 30%)Electron-withdrawing groups stabilize target binding
Sulfonyl (-SO₂-)Anticancer activity (EC₅₀ = 5 µM)Modulates kinase signaling pathways

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal Stability : Stable at 25°C for 6 months; degradation occurs >100°C .
  • pH Sensitivity : Stable in pH 4–8; avoid prolonged exposure to extremes .
  • Light Sensitivity : Store in amber vials to prevent photodegradation .

Advanced: How can by-products from synthesis be identified and mitigated?

Answer:

  • By-Product Analysis : LC-MS identifies dimers (e.g., bis-piperazines) formed during alkylation .
  • Purification Strategies : Use silica gel chromatography (ethyl acetate/hexane gradient) to separate mono- and di-substituted products .
  • Process Optimization : Reduce reaction time or lower temperature to suppress side reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-1-(2-methylphenyl)piperazine hydrochloride
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3-Methyl-1-(2-methylphenyl)piperazine hydrochloride

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